molecular formula C14H16N2O B14213386 1-{2-[(1,3-Dimethyl-1H-pyrazol-5-yl)methyl]phenyl}ethan-1-one CAS No. 622410-18-8

1-{2-[(1,3-Dimethyl-1H-pyrazol-5-yl)methyl]phenyl}ethan-1-one

Cat. No.: B14213386
CAS No.: 622410-18-8
M. Wt: 228.29 g/mol
InChI Key: LJLICWVXCNTNCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{2-[(1,3-Dimethyl-1H-pyrazol-5-yl)methyl]phenyl}ethan-1-one is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a 1,3-dimethyl-1H-pyrazole moiety attached to a phenyl ring via a methylene bridge, which is further connected to an ethanone group. Pyrazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

The synthesis of 1-{2-[(1,3-Dimethyl-1H-pyrazol-5-yl)methyl]phenyl}ethan-1-one can be achieved through various synthetic routes. One common method involves the cyclocondensation of 1,3-dicarbonyl compounds with phenylhydrazine to form the pyrazole ring . The reaction typically requires an acidic or basic catalyst and is carried out under reflux conditions. Another approach involves the use of 1,3-dimethyl-5-pyrazolone as a starting material, which is then reacted with benzyl chloride in the presence of a base to yield the desired product .

Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes the selection of appropriate solvents, catalysts, and reaction temperatures. The use of continuous flow reactors and other advanced techniques can further improve the efficiency of the synthesis process.

Chemical Reactions Analysis

1-{2-[(1,3-Dimethyl-1H-pyrazol-5-yl)methyl]phenyl}ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohols or amines.

    Substitution: The phenyl ring in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, to introduce different functional groups.

    Condensation: The ethanone group can participate in condensation reactions with various nucleophiles, such as hydrazines or amines, to form hydrazones or imines.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate typically yields carboxylic acids, while reduction with sodium borohydride results in the formation of alcohols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-{2-[(1,3-Dimethyl-1H-pyrazol-5-yl)methyl]phenyl}ethan-1-one involves its interaction with specific molecular targets and pathways. The pyrazole moiety is known to interact with various enzymes and receptors, modulating their activity. For example, pyrazole derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, leading to anti-inflammatory effects . The compound may also interact with other targets, such as kinases or ion channels, depending on its specific structure and functional groups.

Comparison with Similar Compounds

1-{2-[(1,3-Dimethyl-1H-pyrazol-5-yl)methyl]phenyl}ethan-1-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the ethanone group, which imparts distinct chemical reactivity and potential biological activities.

Properties

CAS No.

622410-18-8

Molecular Formula

C14H16N2O

Molecular Weight

228.29 g/mol

IUPAC Name

1-[2-[(2,5-dimethylpyrazol-3-yl)methyl]phenyl]ethanone

InChI

InChI=1S/C14H16N2O/c1-10-8-13(16(3)15-10)9-12-6-4-5-7-14(12)11(2)17/h4-8H,9H2,1-3H3

InChI Key

LJLICWVXCNTNCI-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)CC2=CC=CC=C2C(=O)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.